alpha-Lactose

Pharmaceutical tableting Solid dosage formulation Excipient performance

alpha-Lactose (CAS 14641-93-1) is the α-anomer of the disaccharide lactose (4-O-β-D-galactopyranosyl-α-D-glucopyranose), a reducing sugar composed of galactose and glucose linked via a β-1,4-glycosidic bond. In its thermodynamically stable solid form under ambient conditions, it crystallizes as α-lactose monohydrate (α-LM), with each lactose molecule associated with one molecule of water of crystallization, yielding characteristic tomahawk-shaped crystals that are hard, non-hygroscopic, and slowly dissolving.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 14641-93-1
Cat. No. B080435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Lactose
CAS14641-93-1
SynonymsAnhydrous Lactose
Lactose
Lactose, Anhydrous
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2
InChIKeyGUBGYTABKSRVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insoluble

Alpha-Lactose (CAS 14641-93-1): Physicochemical Identity and Procurement-Grade Definition


alpha-Lactose (CAS 14641-93-1) is the α-anomer of the disaccharide lactose (4-O-β-D-galactopyranosyl-α-D-glucopyranose), a reducing sugar composed of galactose and glucose linked via a β-1,4-glycosidic bond [1]. In its thermodynamically stable solid form under ambient conditions, it crystallizes as α-lactose monohydrate (α-LM), with each lactose molecule associated with one molecule of water of crystallization, yielding characteristic tomahawk-shaped crystals that are hard, non-hygroscopic, and slowly dissolving [1]. The α-anomer is distinguished from its β-anomer counterpart by the axial orientation of the C-1 hydroxyl group on the glucose moiety, which confers fundamentally different physicochemical and functional properties . Pharmacopoeial monographs (USP-NF, Ph.Eur., JP) recognize α-lactose monohydrate as a compendial excipient, and commercially available grades achieve ≥99% anomeric purity .

Why Alpha-Lactose Cannot Be Substituted by Beta-Lactose, Anhydrous Lactose, or Other Disaccharide Excipients Without Formulation Risk


Lactose procurement based solely on the generic name 'lactose' is inherently risky because the two anomers—α-lactose and β-lactose—and their various solid-state forms (monohydrate, anhydrous stable, anhydrous unstable, amorphous/spray-dried) exhibit profoundly different physicochemical behaviors that directly impact pharmaceutical and food process performance [1]. In aqueous solution, the two anomers interconvert via mutarotation to an equilibrium of approximately 40% α : 60% β at room temperature, but in the solid state each form retains its distinct properties until dissolution [1]. Critically, α-lactose monohydrate is the only form that is thermodynamically stable at ambient temperature and humidity; anhydrous β-lactose, despite its attractive compaction properties, is metastable and epimerizes to the α-form within days under stressed storage conditions (40 °C / 75% RH), with a half-life of approximately 32 days, introducing uncontrolled variability into formulation performance [2]. The quantitative evidence below demonstrates that anomeric form and hydration state are not interchangeable and must be specified in procurement decisions.

Alpha-Lactose Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Tablet Disintegration and Hardness: α-Lactose-Rich Formulations vs. β-Lactose-Rich Formulations

In a systematic head-to-head study, tablets formulated with a higher α-lactose content (79.5% α / 20.5% β w/w, designated α79%) disintegrated 8.1-fold faster than tablets with a higher β-lactose content (13.5% α / 86.5% β w/w, α13%)—27 seconds versus 220 seconds under compendial disintegration testing (37 °C, purified water) [1]. Hardness was also significantly superior for α-rich tablets: 207 N versus 170 N at a 40 kN compression force (p ≤ 0.05) [1]. The functional consequence for drug release was demonstrated with acetylsalicylic acid (ASA) model tablets: α79% tablets achieved 90% drug release (T90) in 60 minutes compared to 91 minutes for α13% tablets when compressed at 20 kN [1]. All tablets contained 4% w/w microcrystalline cellulose and were prepared under identical conditions using a manual hydraulic press with 10 mm flat-faced punches [1].

Pharmaceutical tableting Solid dosage formulation Excipient performance

Moisture Sorption and Caking Resistance: α-Lactose Monohydrate vs. β-Lactose Anhydrous Under Accelerated Storage

A direct comparative storage study assessed five lactose polymorphs (α-lactose monohydrate, α-anhydrous unstable, α-anhydrous stable, β-anhydrous, and spray-dried lactose) at 25 °C under 33%, 43%, 57%, and 75% relative humidity for 3 months [1]. α-Lactose monohydrate was classified as 'less hygroscopic' at 75% RH and formed only friable (easily broken) cakes, whereas β-lactose anhydrous was hygroscopic at 75% RH and formed hard cakes, and spray-dried lactose (containing amorphous lactose) was hygroscopic at all RH levels studied [1]. In a separate study, α-lactose monohydrate and dextrose monohydrate were confirmed to be non-hygroscopic over a wide range from 0% to 80% RH with negligible hysteresis on desorption [2].

Excipient stability Powder caking Solid-state characterization

Solubility Differential and Temperature Dependence: α-Lactose Monohydrate vs. β-Lactose

The solubility of α-lactose differs fundamentally from β-lactose in both absolute magnitude and temperature dependence [1]. At 15 °C, α-lactose monohydrate exhibits an equilibrium solubility of approximately 7 g per 100 g of water, whereas β-lactose is up to 10 times more soluble at room temperature [1]. The solubility of α-lactose is much more temperature-dependent than that of β-lactose; the solubility curves intersect at 93.5 °C, above which β-lactose becomes the less soluble form and crystallizes from solution as the anhydrous β-form [1]. Absolute solubility values determined experimentally at 25 °C: anhydrous β-lactose = 45.0 ± 0.34 g/100 g water vs. anhydrous αβ-compound (α:β ≈ 4:1) = 17.5 ± 0.23 g/100 g water [2]. The initial solubility of α-lactose monohydrate is lower still, as dissolution is limited by the slow mutarotation kinetics to the more soluble β-anomer [1].

Aqueous solubility Crystallization process control Dissolution behavior

Powder Flowability and Bulk Handling: Commercial α-Lactose Monohydrate Grades vs. Alternative Lactose Forms

Commercial α-lactose monohydrate grades achieve quantifiably superior flowability due to their characteristic tomahawk crystal morphology and narrow particle size distribution achieved through controlled sieving or agglomeration . A representative coarse sieved grade (Lactose Monohydrate 80M) achieves a Carr's Index of 10% and Hausner Ratio of 1.11, corresponding to 'excellent' flowability by USP classification . An agglomerated direct-compression grade (Tablettose 80) achieves a Hausner Ratio of 1.22 and Carr's Index of 18%, with bulk density 0.599 g/mL and tapped density 0.731 g/mL . A finer sieved grade (PrismaLac 40) achieves a Hausner Ratio of 1.15 and Carr's Index of 13% . By contrast, anhydrous β-lactose typically forms irregular aggregates with higher specific surface area (SSA 0.51 ± 0.01 m²/g vs. smooth tomahawk α-LM at 0.13–0.28 m²/g) and poorer flow characteristics [1].

Powder rheology Capsule and sachet filling Direct compression excipient

Sweetness Intensity: α-Lactose vs. β-Lactose by Trained Sensory Panel

A controlled sensory panel study using paired comparison against standard sucrose reference solutions (0.50–6.50% w/v) established that the sweetness of β-lactose is 105–122% that of α-lactose [1]. The sweetness of both lactose anomers ranges from 30–35% of sucrose across the tested concentration range [1]. The predicted sweetness of lactose at mutarotation equilibrium (38% α : 62% β) did not differ significantly from experimentally determined values, confirming an absence of synergism between anomers [1]. The practical implication is that the lower sweetness of α-lactose is perceptible and reproducible: α-lactose provides a sweetness intensity of approximately 10–12% of sucrose equivalent at equivalent weight concentrations, compared to 12–15% for β-lactose [1].

Sensory analysis Oral dosage palatability Food ingredient sweetness

Thermal Stability and Dehydration Behavior: α-Lactose Monohydrate in DSC Analysis vs. β-Lactose

Differential scanning calorimetry (DSC) of α-lactose monohydrate reveals a characteristic endothermic dehydration peak at approximately 144 °C corresponding to release of the single water of crystallization, followed by melting of the resulting α-lactose anhydrate at 217 °C, which then undergoes anomerization to β-lactose that finally melts and decomposes at higher temperature [1]. By contrast, anhydrous β-lactose (prepared by crystallization above 93.5 °C) melts at 228.8 °C with no dehydration event [2]. The melting points determined by standard capillary method are: α-lactose stable form 207.7 °C, anhydrous αβ-compound (α:β ≈ 4:1) 204.0 °C, and anhydrous β-lactose 228.8 °C [2]. The dehydration endotherm at ~144 °C can be exploited analytically to identify and quantify α-lactose monohydrate in mixtures and to assess drug-excipient compatibility in preformulation screening [1].

Thermal analysis Drug-excipient compatibility Preformulation screening

Alpha-Lactose Procurement-Guided Application Scenarios: Where the Quantitative Differentiation Evidence Drives Material Selection


Immediate-Release Tablet Formulation Requiring Rapid Disintegration

Formulators developing immediate-release solid dosage forms where rapid disintegration (<60 seconds) is a critical quality attribute should specify α-lactose monohydrate with high anomeric purity (≥79% α-content). The direct evidence from Alzoubi et al. (2026) demonstrates that α-rich tablets disintegrate in 27 seconds versus 220 seconds for β-rich tablets—an 8.1-fold acceleration [1]. This differential is large enough to determine whether a formulation meets compendial disintegration specifications. For orally disintegrating tablets (ODTs) or rapid-release analgesics, procurement of α-lactose monohydrate with documented anomeric content ≥79% α can be a formulation-enabling decision. The higher tablet hardness (207 N vs. 170 N at 40 kN) additionally provides mechanical robustness during coating and packaging operations [1]. Batch-to-batch consistency of anomeric content should be specified in the supplier quality agreement, as current pharmacopoeial monographs do not mandate anomeric purity limits [1].

Dry Powder Inhaler (DPI) Carrier with Defined Surface Properties

In DPI carrier applications, the tomahawk morphology and controlled surface roughness of α-lactose monohydrate crystals directly influence drug particle detachment and fine particle fraction (FPF) during aerosolization [1]. The quantified morphological data from Pinto et al. (2021) shows that smooth tomahawk α-LM crystals have specific surface areas of 0.13–0.28 m²/g, compared to 0.51 m²/g for irregular β-lactose aggregates [2]. The higher SSA and irregular morphology of β-lactose result in stronger drug-carrier adhesion forces, potentially reducing FPF. α-LM's smooth, well-defined tomahawk surfaces provide more predictable and tunable drug-carrier interactions [1]. For DPI formulations, procurement should specify α-lactose monohydrate with controlled particle size distribution (e.g., Lactohale or equivalent inhalation-grade lactose) and documented surface morphology to ensure consistent aerodynamic performance [1][2].

Moisture-Sensitive Formulation in High-Humidity Manufacturing Environments

For solid dosage manufacturing in geographic regions or facilities with elevated ambient humidity (e.g., >60% RH), α-lactose monohydrate is the preferred lactose form based on its demonstrated non-hygroscopic behavior from 0–80% RH and its formation of only weak, friable cakes even after 3 months at 75% RH / 25 °C [1]. By contrast, anhydrous β-lactose is hygroscopic at 75% RH and forms hard cakes that can cause tablet press feed-frame blockages, while spray-dried lactose containing amorphous content is hygroscopic at all humidity levels [1]. The friable nature of α-LM cakes means that any lumps formed during storage break apart readily under low mechanical force, maintaining processability [1]. In such environments, specifying α-lactose monohydrate rather than anhydrous or spray-dried lactose reduces the risk of production downtime, weight variation, and product quality deviations attributable to excipient moisture uptake [1][2].

Low-Sweetness Nutritional and Pediatric Formulations

In pediatric oral dosage forms, geriatric nutrition products, and medical foods where excessive sweetness can reduce patient compliance or interfere with flavor-masking strategies, α-lactose offers a quantifiable sensory advantage. Parrish et al. (1981) established that α-lactose sweetness is 5–22% lower than β-lactose and only 30–35% of sucrose [1]. This lower sweetness intensity makes α-lactose suitable as a bulk filler in formulations where sweetness neutrality is desired. For procurement decisions, this means that α-lactose monohydrate can replace a portion of sucrose or dextrose to reduce caloric sweetness load without introducing the higher sweetness of β-lactose or the potential aftertaste of high-intensity sweeteners [1]. The quantitative sensory data also supports the use of α-lactose in chewable tablets and powder sachets where sweetness profile directly impacts patient acceptability.

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